2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
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Description
The compound “2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, a piperazine ring, and a pyrimidine ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiazole, piperazine, and pyrimidine rings. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazoles generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom . This interaction can lead to various changes in the target, depending on the specific nature of the target and the compound.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . For example, they can affect the pathways related to inflammation, microbial growth, nerve function, and tumor growth .
Pharmacokinetics
Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can affect the bioavailability of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can range from reducing inflammation and pain to inhibiting the growth of microbes and tumors .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
2-methyl-4-[[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6S/c1-14-19-17(23-5-3-4-6-23)11-18(20-14)24-9-7-22(8-10-24)12-16-13-25-15(2)21-16/h11,13H,3-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQFAQDJAQETSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CSC(=N3)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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